molecular formula C23H20ClF3N4O2 B10834400 N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-(5-hydroxy-1-methylindol-3-yl)propanamide

N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-(5-hydroxy-1-methylindol-3-yl)propanamide

Cat. No.: B10834400
M. Wt: 476.9 g/mol
InChI Key: OSCHEDGPGHRWRA-UHFFFAOYSA-N
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Description

“PMID25666693-Compound-39” is a small molecular drug developed by RAPT TherapeuticsThis compound plays a crucial role in regulating the integrated stress response triggered by cellular stress .

Preparation Methods

The preparation of “PMID25666693-Compound-39” involves several synthetic routes and reaction conditions. One of the methods includes the use of benzosulphonamide as a starting material. The synthesis involves multiple steps, including the formation of intermediate compounds through various chemical reactions such as nucleophilic substitution and cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

“PMID25666693-Compound-39” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

“PMID25666693-Compound-39” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-39” involves the inhibition of GCN2 protein kinase. This inhibition disrupts the integrated stress response pathway, leading to the modulation of various cellular processes. The compound targets the GCN2 protein kinase and interferes with its activity, thereby affecting the downstream signaling pathways involved in cellular stress response .

Comparison with Similar Compounds

“PMID25666693-Compound-39” is unique compared to other similar compounds due to its high selectivity and potency as a GCN2 protein kinase inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and selectivity profiles.

Properties

Molecular Formula

C23H20ClF3N4O2

Molecular Weight

476.9 g/mol

IUPAC Name

N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-(5-hydroxy-1-methylindol-3-yl)propanamide

InChI

InChI=1S/C23H20ClF3N4O2/c1-13(19-12-30(2)20-7-6-17(32)10-18(19)20)22(33)28-11-16-9-21(23(25,26)27)29-31(16)15-5-3-4-14(24)8-15/h3-10,12-13,32H,11H2,1-2H3,(H,28,33)

InChI Key

OSCHEDGPGHRWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(C2=C1C=C(C=C2)O)C)C(=O)NCC3=CC(=NN3C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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